molecular formula C3H9N2O4P B14477435 2,3-dihydro-1H-imidazole;phosphoric acid CAS No. 65438-34-8

2,3-dihydro-1H-imidazole;phosphoric acid

Cat. No.: B14477435
CAS No.: 65438-34-8
M. Wt: 168.09 g/mol
InChI Key: MLDPLQSGBAWDBK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazole;phosphoric acid: is a compound that combines the properties of both 2,3-dihydro-1H-imidazole and phosphoric acid 2,3-Dihydro-1H-imidazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms Phosphoric acid is a triprotic acid commonly used in various industrial and laboratory applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Phosphoric acid can be synthesized through the reaction of phosphorus pentoxide with water. The reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and yield .

Industrial Production Methods

Industrial production of 2,3-dihydro-1H-imidazole often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-imidazole undergoes various chemical reactions, including:

Phosphoric acid participates in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1H-imidazole;phosphoric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. Phosphoric acid, on the other hand, acts as a proton donor in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-imidazole is unique due to its hydrogenated form, which provides different reactivity compared to imidazole. The combination with phosphoric acid further enhances its versatility, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

CAS No.

65438-34-8

Molecular Formula

C3H9N2O4P

Molecular Weight

168.09 g/mol

IUPAC Name

2,3-dihydro-1H-imidazole;phosphoric acid

InChI

InChI=1S/C3H6N2.H3O4P/c1-2-5-3-4-1;1-5(2,3)4/h1-2,4-5H,3H2;(H3,1,2,3,4)

InChI Key

MLDPLQSGBAWDBK-UHFFFAOYSA-N

Canonical SMILES

C1NC=CN1.OP(=O)(O)O

Origin of Product

United States

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